![molecular formula C92H148N4O16Rh2S4 B13826632 Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13826632.png)
Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) is an organometallic complex with the molecular formula C92H144N4O16Rh2S4 and a molecular weight of 1896.22 g/mol . This compound is known for its unique structure, which includes rhodium atoms coordinated with prolinato ligands that are modified with dodecylphenylsulfonyl groups. It is primarily used as a catalyst in various chemical reactions due to its high reactivity and selectivity .
Preparation Methods
The synthesis of Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) involves the reaction of rhodium(II) acetate with (S)-(-)-N-(P-dodecylphenylsulfonyl)proline in the presence of a suitable solvent . The reaction is typically carried out under inert atmosphere conditions to prevent oxidation of the rhodium center. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) undergoes various types of chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) involves the coordination of the rhodium center with substrates, facilitating various chemical transformations. The prolinato ligands play a crucial role in stabilizing the rhodium center and enhancing its reactivity . The molecular targets and pathways involved depend on the specific application, but generally include interactions with organic molecules, proteins, and nucleic acids .
Comparison with Similar Compounds
Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) can be compared with other rhodium complexes such as:
Tetrakis[®-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II): This compound has a similar structure but with the opposite chirality, leading to different selectivity in asymmetric synthesis.
Hydridotetrakis(triphenylphosphine)rhodium(I): This complex is used in hydrogenation reactions and has different ligand environments, affecting its reactivity and applications.
Tetrarhodium dodecacarbonyl: This compound is used in carbonylation reactions and has a different coordination environment compared to Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II).
The uniqueness of Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) lies in its specific ligand environment and its high selectivity in catalytic reactions .
Properties
Molecular Formula |
C92H148N4O16Rh2S4 |
|---|---|
Molecular Weight |
1900.3 g/mol |
IUPAC Name |
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium |
InChI |
InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/t4*22-;;/m0000../s1 |
InChI Key |
IGTBJBHOQXYDMM-JOECBHQBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.[Rh].[Rh] |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1R,2R)-2-ethylcyclohexyl]ethanone](/img/structure/B13826559.png)
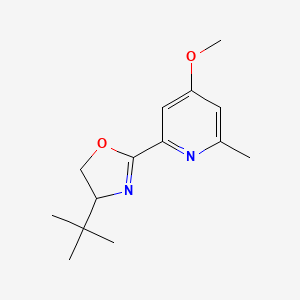
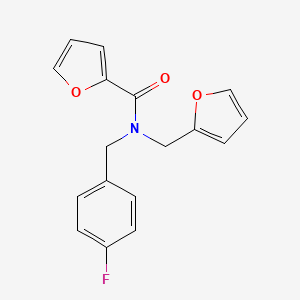
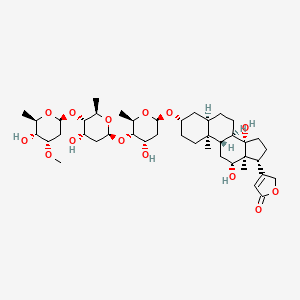

![Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate](/img/structure/B13826581.png)
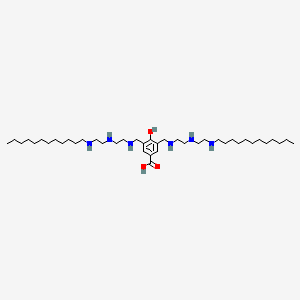
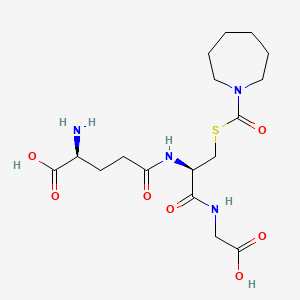
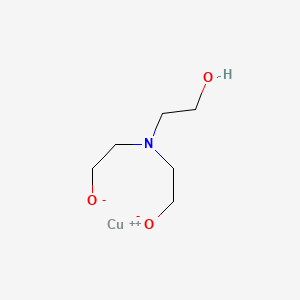
![3-(5-ethyl-2-hydroxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B13826597.png)
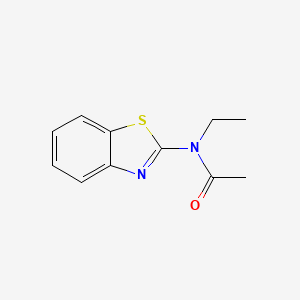
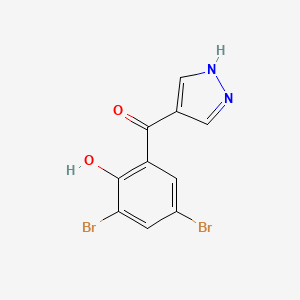
![[1,3,5]Triazocino[1,2-a]benzimidazole(9CI)](/img/structure/B13826608.png)
![(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester](/img/structure/B13826609.png)
